Enzymatic Interaction Profile: CYP3A4 Inhibition Potency Compared to a Standard Reference Inhibitor
The target compound exhibits weak inhibitory activity against the human cytochrome P450 enzyme CYP3A4, a critical mediator of drug metabolism and a common source of drug-drug interactions. Its IC50 value of 7,900 nM [1] is orders of magnitude higher (i.e., less potent) than that of the known clinical CYP3A4 inhibitor ketoconazole, which has an IC50 ranging from 57 nM to 250 nM depending on the specific assay conditions [2]. This quantitative difference establishes that N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a low-risk entity in terms of potential CYP3A4-mediated drug interactions, a finding that directly contrasts with more potent inhibitors found within the broader sulfonamide or quinoline chemical space .
| Evidence Dimension | Inhibition of human recombinant CYP3A4 |
|---|---|
| Target Compound Data | IC50 = 7,900 nM |
| Comparator Or Baseline | Ketoconazole (standard inhibitor): IC50 = 57 nM to 250 nM |
| Quantified Difference | The target compound is 31.6-fold to 138.6-fold less potent than ketoconazole. |
| Conditions | In vitro enzyme inhibition assay using human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase, assessing reduction in 7-hydroxyquinoline production. |
Why This Matters
This data provides a quantitative basis for risk assessment in early drug discovery, indicating a lower probability of CYP3A4-mediated drug-drug interactions compared to other sulfonamide-based scaffolds or known potent inhibitors, which is a key selection criterion in lead optimization programs.
- [1] BindingDB. BDBM50532768 CHEMBL4541666. Affinity Data: IC50: 7.90E+3nM. View Source
- [2] Lamb, D.C. et al. Differential inhibition of human CYP3A4 and Candida albicans CYP51 with azole antifungal agents. ScienceDirect, 2000. IC50 = 0.25 µM. View Source
